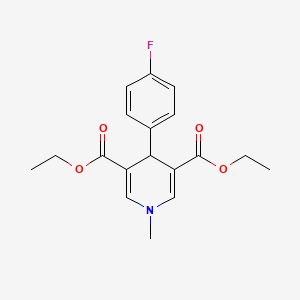
diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as FDP, is a chemical compound that has been widely used in scientific research. FDP is a derivative of pyridine and is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an important enzyme in the biosynthesis of pyrimidine, which is necessary for DNA and RNA synthesis.
作用機序
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its inhibitory activity against DHODH by binding to the enzyme's active site. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is the first step in the biosynthesis of pyrimidine. diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate competes with dihydroorotate for binding to the active site of DHODH, thereby inhibiting the enzyme's activity.
Biochemical and Physiological Effects
diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have potent antiproliferative activity against cancer cells by inhibiting the biosynthesis of pyrimidine. diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have immunomodulatory effects by inhibiting the proliferation of T cells and B cells. In addition, diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It is a potent inhibitor of DHODH, which makes it an ideal tool for studying the biosynthesis of pyrimidine and its role in cell proliferation and growth. diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is also relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is that it is not very selective for DHODH. diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate can also inhibit other enzymes in the pyrimidine biosynthesis pathway, which can lead to off-target effects. In addition, diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research is the development of more selective inhibitors of DHODH. This would allow researchers to study the specific role of DHODH in cell proliferation and growth without the off-target effects of diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Another area of research is the use of diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in combination with other drugs for the treatment of cancer and autoimmune diseases. diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have synergistic effects with other drugs, such as methotrexate and doxorubicin, which could lead to more effective treatments for these diseases.
Finally, diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has potential as a therapeutic agent for the treatment of viral infections. Further research is needed to determine the mechanism of action of diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate against viruses and to optimize its antiviral activity.
Conclusion
In conclusion, diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been widely used in scientific research due to its potent inhibitory activity against DHODH. diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have antiproliferative, antiviral, and immunomodulatory effects, and has potential as a therapeutic agent for the treatment of cancer, autoimmune diseases, and viral infections. While diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, it also has limitations, such as off-target effects and poor solubility. Future research on diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate should focus on developing more selective inhibitors of DHODH, studying its synergistic effects with other drugs, and optimizing its antiviral activity.
合成法
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized by reacting 4-fluoroaniline with ethyl acetoacetate, followed by a cyclization reaction with methylamine. The resulting product is then esterified with diethyl oxalate to form diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. This synthesis method has been well-documented in the literature and has been used by many researchers to synthesize diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate for their experiments.
科学的研究の応用
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied in scientific research due to its potent inhibitory activity against DHODH. DHODH is a mitochondrial enzyme that is essential for the biosynthesis of pyrimidine. Pyrimidine is a crucial component of DNA and RNA, and its biosynthesis is necessary for cell proliferation and growth. Thus, inhibition of DHODH can lead to the inhibition of cell proliferation and growth.
diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have potent antiproliferative activity against various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. In addition, diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have antiviral activity against hepatitis C virus and dengue virus. diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
diethyl 4-(4-fluorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4/c1-4-23-17(21)14-10-20(3)11-15(18(22)24-5-2)16(14)12-6-8-13(19)9-7-12/h6-11,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIPSWRYHOEAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)F)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

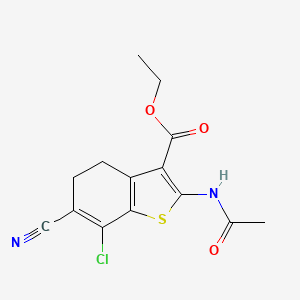
![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)
![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)
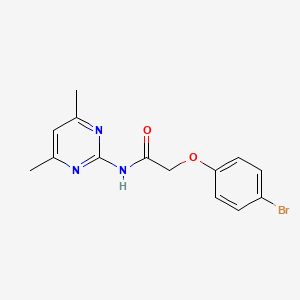

![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
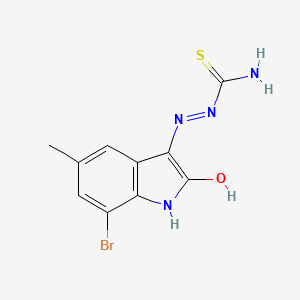
![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)

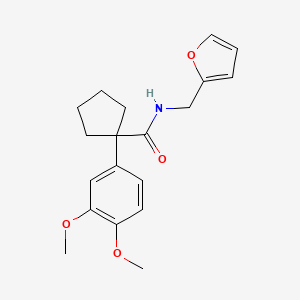
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)